6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a methylthio group and a phenylthiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylthiazol-2-amine with 6-chloro-N2-(methylthio)-1,3,5-triazine-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Triethylamine, dimethylformamide
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Major Products
Oxidation: Sulfoxide, sulfone
Substitution: Various substituted triazine derivatives
Reduction: Amines
Scientific Research Applications
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazine Derivatives: Compounds with similar triazine cores are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
6-(Methylthio)-N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the triazine and thiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88067-14-5 |
---|---|
Molecular Formula |
C13H12N6S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19) |
InChI Key |
DDQHIENGOZADLH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.